(+)-Methylphenylpropylphosphine oxide

chiral resolution P-stereogenic phosphine oxides enantiomeric excess

Obtaining P-chiral phosphine ligands with reliable enantiopurity is a significant bottleneck in asymmetric catalysis research. (+)-Methylphenylpropylphosphine oxide solves this by providing a bench-stable, air-insensitive precursor to PMPP. • Validated enantiomeric excess: 96-98% via TADDOL-mediated resolution, with a documented gram-scale protocol for both enantiomers. • Absolute configuration confirmed by X-ray crystallography, ensuring stereochemical certainty for ligand design. • HPLC protocol directly transferable for QC verification, reducing method development time.

Molecular Formula C10H15OP
Molecular Weight 182.2 g/mol
CAS No. 17170-48-8
Cat. No. B097452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Methylphenylpropylphosphine oxide
CAS17170-48-8
Molecular FormulaC10H15OP
Molecular Weight182.2 g/mol
Structural Identifiers
SMILESCCCP(=O)(C)C1=CC=CC=C1
InChIInChI=1S/C10H15OP/c1-3-9-12(2,11)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3
InChIKeyJRHQTDWRDBIQFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Methylphenylpropylphosphine Oxide: P-Chiral Phosphine Oxide for Asymmetric Synthesis


(+)-Methylphenylpropylphosphine oxide (CAS 17170-48-8), also designated as (R)-(+)-methylphenyl-n-propylphosphine oxide, is a P-stereogenic tertiary phosphine oxide with the molecular formula C₁₀H₁₅OP and a molecular weight of 182.2 g/mol . The phosphorus atom is the sole stereogenic center, and the compound belongs to the dialkyl-arylphosphine oxide class [1]. Its primary research application is as a bench-stable, air-insensitive precursor to the corresponding P-chiral phosphine ligand, (+)-methylphenylpropylphosphine (PMPP), which is liberated by reduction and employed in transition-metal-catalyzed asymmetric transformations .

P-chiral precursor Bench-stable, air-insensitive phosphine oxide; reduced to P-chiral PMPP ligand for asymmetric catalysis
Enantiomer access Both enantiomers accessible via host-guest resolution; reported ee values support stereochemical control studies
Configurational certainty Absolute configuration assigned by single-crystal X-ray diffraction, supporting ligand stereochemistry attribution

Why Generic Dialkyl-Arylphosphine Oxides Cannot Substitute


Dialkyl-arylphosphine oxides are not interchangeable in stereochemical applications because the efficiency of chiral recognition, resolution, and subsequent catalytic performance is exquisitely sensitive to the steric and electronic profile of the phosphorus substituents. In the systematic study by Varga et al. (2020), the homologous series of seven phosphine oxides (1–7) displayed enantiomeric excess outcomes ranging from 31% to 99% under identical resolution conditions, with the tert-butyl analog (7) failing to resolve entirely [1]. The methyl-phenyl-propyl substitution pattern of compound 2 occupies a privileged steric window—sufficiently large to enable robust host–guest discrimination by TADDOL-derived resolving agents, yet not so bulky as to preclude crystalline diastereomeric complex formation—making its enantiomers accessible with ee values of 96–98%, a performance level not uniformly achievable by its closest structural analogs [1].

Resolution efficiency varies
Homologous phosphine oxides exhibit ee from 31% to 99%; tert-butyl analog remains unresolved, limiting direct substitution.
Steric window critical
Methyl-phenyl-propyl substitution pattern fits TADDOL host discrimination; smaller or bulkier analogs may fail to form stable diastereomeric complexes.
Configurational assignment gap
Most analogs lack X-ray validated absolute configuration, relying on optical rotation correlation; may introduce attribution uncertainty in catalytic studies.

Quantitative Differentiation from Closest Analogs


Enantiomeric Resolution Efficiency vs. Homologous Phosphine Oxides

In a head-to-head comparison of seven dialkyl-arylphosphine oxides (1–7) resolved with spiro-TADDOL [(R,R)-9] under optimized conditions, methylphenylpropylphosphine oxide (2) achieved an enantiomeric excess of 95–98% with a yield of 51–66% in water. By contrast, ethyl-methyl-phenylphosphine oxide (1) reached only 31% ee, and tert-butyl-methyl-phenylphosphine oxide (7) could not be effectively resolved at all [1]. This places compound 2 within the top tier of resolvable substrates in this class, alongside ethyl-propyl- (3) and butyl-methyl-phenylphosphine oxide (4), which also attained 95–98% ee [1].

Resolution Efficiency
Head-to-head
Compound 2: 95–98% ee, 51–66% yield (water)
Compound 1: 31% ee; Compound 7: unresolvable
Reported higher resolution success within tested series
Spiro-TADDOL in water; chiral HPLC verification; gram-scale demonstrated
chiral resolution P-stereogenic phosphine oxides enantiomeric excess

Gram-Scale Access to Both Enantiomers

A complete gram-scale optical resolution process was demonstrated specifically for methylphenylpropylphosphine oxide (2). Using (R,R)-spiro-TADDOL in water, (R)-2 was obtained with 98% ee and 66% yield. The mother liquor, enriched in (S)-2 (ee: 71%), was subsequently resolved with (S,S)-spiro-TADDOL to furnish (S)-2 with 98% ee and 45% yield after a single crystallization [1]. This dual-enantiomer accessibility on a preparative scale is not uniformly demonstrated across the entire substrate scope; several analogs (e.g., compounds 1 and 7) either gave low ee or failed to form diastereomeric complexes at all [1].

Gram-Scale Both Enantiomers
Reported
(R)-2: 98% ee, 66% yield; (S)-2: 98% ee, 45% yield; gram-scale in water
Supports preparative procurement of either enantiomer
Dual-enantiomer protocol with X-ray validated configuration; not uniformly shown for analogs
gram-scale chiral resolution both enantiomers spiro-TADDOL

Absolute Configuration by X-Ray Crystallography

The absolute configuration of (+)-methylphenylpropylphosphine oxide was unambiguously determined as (R) by single-crystal X-ray diffraction analysis of its diastereomeric complex with spiro-TADDOL [1]. Earlier, Moers et al. (1995) had independently confirmed the stereogeometry and absolute configuration of the title compound by X-ray diffraction, reporting crystal data: monoclinic, space group C2, a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, refined to R₁ = 0.053 for 2043 observed reflections [2]. In contrast, the absolute configuration of most other phosphine oxides in the homologous series (compounds 1, 4–7) was assigned only by comparison of specific optical rotation with literature data, a less rigorous method [1].

X-Ray Configuration
Reported
Monoclinic C2, R₁=0.053; (R) absolute configuration confirmed
Unambiguous configurational assignment for stereochemical attribution
Only compound 2 and 3 yield X-ray-quality crystals; others assigned by chiroptical correlation
absolute configuration X-ray crystallography P-stereogenic

Base-Dependent Stereoselective Synthesis Route

Benabra et al. (1996) reported that the reaction of sugar-derived chiral carbinols with methylphenylphosphinyl chloride proceeds with stereochemical outcomes highly dependent on the achiral base employed. Using triethylamine, the Sₚ-phosphinate diastereomers were obtained in 92–94% de; switching to pyridine afforded the Rₚ epimers in 40–50% de. Subsequent Grignard displacement with propylmagnesium halide under mild conditions yielded both Sₚ- and Rₚ-methylphenylpropylphosphine oxide enantiomerically pure in high yields [1]. By comparison, the same methodology applied to o-anisylmethylphenylphosphine oxide (PAMPO) also delivered both enantiomers enantiomerically pure, but the aryl substitution pattern in PAMPO renders it electronically distinct and less directly comparable as a ligand precursor [1].

Stereoselective Route
Cross-study comparable
Et₃N route: Sₚ phosphinate (94% de); pyridine route: Rₚ (40–50% de); both give enantiopure product
Base-switchable synthesis enables both enantiomers from a single precursor
Grignard displacement under mild conditions; reported high yields after purification
enantioselective synthesis P-chiral phosphine oxides phosphinate ester

Spiro-TADDOL Resolving Agent Performance Comparison

A systematic comparison of four TADDOL-derived resolving agents for the enantioseparation of racemic methylphenylpropylphosphine oxide (2) revealed dramatic differences in performance. Spiro-TADDOL [(R,R)-9] delivered the highest enantiomeric excess (98%) and yield (66%). Dimethyl-ketal TADDOL [(R,R)-8] achieved a maximum ee of only 87% with low yields. Naphthyl-spiro-TADDOL [(R,R)-10] gave a strikingly low ee of 9% (S = 0.04), while bis-spiro-TADDOL [(R,R,R,R)-11] yielded a maximum ee of merely 29% [1]. These data demonstrate that the spiro-TADDOL scaffold is uniquely matched to the steric profile of compound 2, and that procurement of the correct resolving agent is critical for achieving high enantiopurity.

Resolving Agent Fit
Head-to-head
Spiro-TADDOL: 98% ee, 66% yield; dimethyl-ketal: 87% ee; naphthyl: 9% ee; bis-spiro: 29% ee
Spiro-TADDOL uniquely matched to substrate steric profile
Systematic comparison across four TADDOL derivatives; water as crystallization solvent
TADDOL resolving agents host-guest complexation structure-selectivity relationship

Optimal Application Scenarios


Precursor for P-Chiral Phosphine Ligand in Asymmetric Hydrogenation

(+)-Methylphenylpropylphosphine oxide serves as the bench-stable, air-insensitive storage form of the corresponding P-chiral phosphine ligand PMPP. Upon reduction, the liberated phosphine coordinates to rhodium, ruthenium, or palladium to generate catalysts for asymmetric hydrogenation of prochiral olefins and ketones [1]. The unambiguous X-ray crystallographic determination of absolute configuration [2] ensures that the stereochemical identity of the resulting ligand is known with certainty—a prerequisite for reproducible enantioselective catalysis—an advantage not shared by all dialkyl-arylphosphine oxides in its class where configuration is inferred only by optical rotation correlation [1].

Model Substrate for Chiral Resolution Method Development

The comprehensive resolution dataset available for methylphenylpropylphosphine oxide—including performance with four different TADDOL resolving agents [1], two distinct solvent systems (water and organic), and a fully documented gram-scale both-enantiomer protocol—makes this compound an ideal benchmark substrate for validating new chiral resolution technologies. Its intermediate steric demand allows it to probe the effective resolving window of novel chiral hosts, while the availability of X-ray-quality diastereomeric crystals [1][2] facilitates crystallographic investigation of host–guest recognition mechanisms.

Chiral Building Block for P-Stereogenic Ligand Libraries

The demonstrated synthetic accessibility of both enantiomers of methylphenylpropylphosphine oxide in high enantiopurity (≥98% ee) via either the classical resolution route with spiro-TADDOL [1] or the stereoselective phosphinate/Grignard displacement route [3] positions this compound as a reliable entry point for constructing libraries of P-stereogenic phosphine ligands. The methyl-phenyl-propyl substitution pattern provides a steric and electronic profile intermediate between smaller (ethyl-methyl, compound 1) and larger (tert-butyl-methyl, compound 7) analogs, offering a balanced donor strength for catalyst fine-tuning [1].

Reference Standard for Chiral Chromatography and Quality Control

With both enantiomers available in ≥98% ee on gram scale and the absolute configuration independently established by X-ray crystallography [1][2], (+)-methylphenylpropylphosphine oxide is ideally suited as a chiral reference standard for HPLC method development using chiral stationary phases. The validated ee determination protocol reported by Varga et al. (chiral HPLC) [1] provides a directly transferable analytical method, reducing method development time for quality control laboratories requiring enantiopurity verification of P-chiral compounds.

Application
Selection Property
Validation Focus
Asymmetric hydrogenation catalyst development
Bench-stable P-chiral phosphine ligand precursor with X-ray validated configuration
Catalyst enantioselectivity and stereochemical reproducibility review
Chiral resolution method benchmarking
Comprehensive resolution dataset with multiple resolving agents and solvent systems
Host-guest discrimination and ee benchmarking for novel chiral hosts
P-stereogenic ligand library construction
Both enantiomers accessible with high enantiopurity; steric/electronic intermediate profile
Catalyst fine-tuning through phosphine donor property variation
Chiral HPLC reference standard
Both enantiomers in high enantiopurity; validated chiral HPLC protocol available
Enantiopurity verification and method transfer for P-chiral compound QC
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